Advanced Solvents in Structural Elucidation: A Technical Guide to 2-Methylbutane-d12 (CAS 13351-96-7)
Advanced Solvents in Structural Elucidation: A Technical Guide to 2-Methylbutane-d12 (CAS 13351-96-7)
Topic: CAS 13351-96-7 (2-Methylbutane-d12 / Isopentane-d12) Content Type: In-Depth Technical Guide Audience: Researchers, Structural Biologists, and Drug Discovery Chemists
Executive Summary
In the high-stakes environment of pharmaceutical R&D, structural elucidation of unstable intermediates and conformational isomers is critical. 2-Methylbutane-d12 (CAS 13351-96-7), the per-deuterated isotopologue of isopentane, is a specialized reagent primarily utilized as a solvent in low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .
Unlike standard deuterated solvents (e.g., CDCl₃, DMSO-d₆) which freeze at relatively high temperatures, 2-Methylbutane-d12 retains liquidity down to -160°C . This unique physical property allows researchers to "freeze out" rapid molecular motions, trap reactive drug metabolites, and resolve conformers that average out at room temperature. This guide details the physicochemical profile, synthesis logic, and experimental protocols for deploying this cryo-solvent in drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4]
2-Methylbutane-d12 is a volatile, colorless liquid where all twelve hydrogen atoms of the isopentane skeleton have been replaced by deuterium (²H).
| Parameter | Data |
| Chemical Name | 2-Methylbutane-d12 |
| Synonyms | Isopentane-d12; Perdeuterioisopentane |
| CAS Number | 13351-96-7 |
| Molecular Formula | C₅D₁₂ |
| Molecular Weight | 84.22 g/mol (vs. 72.15 for C₅H₁₂) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Boiling Point | ~28°C (Volatile) |
| Melting Point | ~ -160°C (Critical for Cryo-NMR) |
| Density | ~0.7 g/mL (Higher than proteo-isopentane due to isotope effect) |
| Solubility | Miscible with organic solvents; immiscible with water |
Technical Insight: The Deuterium Isotope Effect
The substitution of Hydrogen with Deuterium increases the molecular weight by approx. 16.7%. This leads to a secondary kinetic isotope effect in physical properties. The boiling point is slightly elevated, and the density is significantly higher, which must be accounted for when calculating molar concentrations for quantitative NMR (qNMR).
Synthesis & Manufacturing Logic
The production of high-purity 2-Methylbutane-d12 is non-trivial, requiring the complete exchange of thermodynamically stable C-H bonds for C-D bonds.
Manufacturing Pathway
Two primary routes are employed industrially:
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Catalytic H/D Exchange (High Temperature):
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Precursor: Unlabeled 2-Methylbutane.
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Reagent: Deuterium Oxide (D₂O) or Deuterium Gas (D₂).
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Catalyst: Heterogeneous Pt/C or Pd/C.
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Mechanism: Under high temperature and pressure, the alkane undergoes reversible adsorption onto the metal surface, facilitating C-H activation and H/D exchange. Multiple cycles are required to achieve >98% enrichment.
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De Novo Synthesis (Grignard Route):
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Used for ultra-high purity requirements to avoid residual proteo-isomers.
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Involves the coupling of deuterated alkyl halides (e.g., Isopropyl-d7 bromide + Ethyl-d5 bromide) via Wurtz-type or Grignard coupling.
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Caption: Industrial synthesis via catalytic H/D exchange requires multiple cycles to reach >98% isotopic purity.
Application: Low-Temperature NMR Spectroscopy
The primary utility of CAS 13351-96-7 is in Variable Temperature (VT) NMR for structural biology and small molecule characterization.
The Problem: Dynamic Broadening
At room temperature, many drug molecules undergo rapid conformational exchange (e.g., ring flips, rotamer rotation). This averages the NMR signals, resulting in broad, uninformative peaks.
The Solution: The "Freezing Out" Protocol
By cooling the sample to temperatures below the energy barrier of the rotation (often -100°C to -150°C), the exchange is slowed on the NMR timescale. Distinct signals for each conformer appear, allowing for precise structural assignment. 2-Methylbutane-d12 is one of the few solvents that remains liquid at these extremes.
Experimental Protocol: Cryo-NMR Sample Preparation
Safety Note: 2-Methylbutane-d12 is extremely flammable and volatile (BP ~28°C). Handle only in a fume hood.
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Solvent Selection:
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Pure 2-Methylbutane-d12 is non-polar. For polar analytes, use a Freon mixture (e.g., CDFCl₂ / C₅D₁₂) to increase solubility while maintaining low freezing points.
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Sample Dissolution:
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Dissolve 5-10 mg of analyte in the solvent pre-cooled to 0°C to prevent solvent evaporation.
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Use a valved NMR tube (J. Young tube) to prevent solvent loss and oxygen condensation during cooling.
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Degassing (Critical Step):
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Dissolved oxygen is paramagnetic and broadens signals.
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Perform Freeze-Pump-Thaw cycles (3x) using liquid nitrogen.
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Acquisition:
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Insert sample into the NMR probe pre-cooled to -50°C.
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Stepwise cool to -140°C in 10°C increments.
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Shim Check: Shimming changes drastically with temperature/viscosity. Re-shim at every temperature step.
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Caption: Workflow for Low-Temperature VT-NMR using 2-Methylbutane-d12 to resolve rapid conformational exchange.
Analytical Characterization & Quality Control
When sourcing CAS 13351-96-7, verify the following parameters to ensure experimental integrity.
Isotopic Enrichment (Mass Spectrometry)
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Criteria: The molecular ion peak (
) should be at m/z 84. Signals at m/z 83 (C₅D₁₁H) or m/z 72 (C₅H₁₂) indicate incomplete deuteration, which will manifest as massive solvent peaks in proton NMR, obscuring analyte signals.
Water Content (Karl Fischer)
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Limit: < 100 ppm.
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Reasoning: At -100°C, even trace water will crystallize, causing magnetic field inhomogeneity and ruining the spectrum.
Residual Solvent Signals (NMR)
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¹H NMR (in CDCl₃): Check for residual proton peaks.
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Ideally, no signals should be visible.
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Impurity peaks for partially deuterated species (CHD groups) typically appear as multiplets around 0.8 - 1.5 ppm .
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Safety & Handling (EHS)
Hazard Class: Extremely Flammable Liquid (Category 1). UN Number: 1265 (Pentanes).
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Volatility: With a boiling point of ~28°C, the heat from a gloved hand is sufficient to boil the solvent. Always handle chilled or use thick insulation.
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Pressure: Sealed NMR tubes can explode if allowed to warm to room temperature without pressure relief. Always open the valve of J. Young tubes immediately upon removal from the cryo-probe.
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Storage: Store in a flammables cabinet at < 20°C, tightly sealed. Hygroscopic nature is low, but condensation of atmospheric water is a risk due to evaporative cooling.
References
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National Center for Biotechnology Information (NCBI). (n.d.). 2-Methylbutane-d12 (CID 168476670).[3] PubChem.[3] Retrieved February 27, 2026, from [Link]
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
